
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-(benzoylamino)-3-(2-furyl)acrylate
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to "(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-(benzoylamino)-3-(2-furyl)acrylate" often involves complex reactions like copolymerization and acylation. For example, the synthesis of 2,3-epoxypropyl 3-(2-furyl)acrylate from 3-(2-furyl)acrylic acid and epichlorohydrin, followed by copolymerization with acrylonitrile, demonstrates the intricacy of such processes (Patel, Tarpada, & Raval, 2014).
Molecular Structure Analysis
The molecular structure of complex acrylates involves detailed spectroscopic analysis, including Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the molecular configurations and functional groups present in such compounds (Patel, Tarpada, & Raval, 2013).
Chemical Reactions and Properties
Chemical reactions involving acrylates and similar compounds can include copolymerization, acylation, and cycloaddition reactions. The reactivity and outcomes of these processes are influenced by factors such as the presence of catalytic agents and reaction conditions. For instance, the reaction of 2-furyl-substituted tetrahydroquinolines with maleic anhydride and acryloyl chloride to produce epoxyisoindoloquinoline derivatives highlights the complexity and diversity of chemical transformations (Zubkov et al., 2007).
Physical Properties Analysis
The physical properties of compounds similar to "(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-(benzoylamino)-3-(2-furyl)acrylate" can be analyzed through techniques such as differential scanning calorimetry (DSC) and thermogravimetry. These analyses provide information on the thermal stability and physical behavior of the compounds under different conditions (Raval, Patel, & Vyas, 2002).
Chemical Properties Analysis
The chemical properties of these compounds can be elucidated through studies on their reactivity, chemical resistance, and interactions with other substances. Investigations into the copolymerization reactions and the resulting materials' resistance to various chemicals offer insights into the applicability and durability of these compounds in different environments (Raval, Patel, & Vyas, 2002).
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c26-20(15-7-2-1-3-8-15)24-19(13-16-9-6-12-30-16)23(29)31-14-25-21(27)17-10-4-5-11-18(17)22(25)28/h1-13H,14H2,(H,24,26)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBQPFWMNTKFP-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)OCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(furan-2-yl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4,6-dioxo-5-[2-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017663.png)
![2-imino-10-methyl-5-oxo-N-(2-phenylethyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017692.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4017694.png)
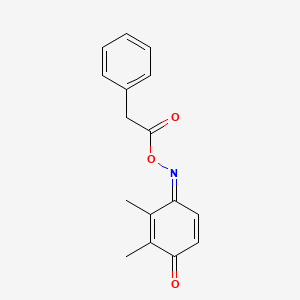
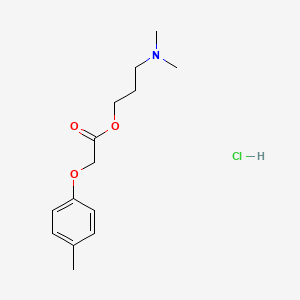
![N-{4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017710.png)
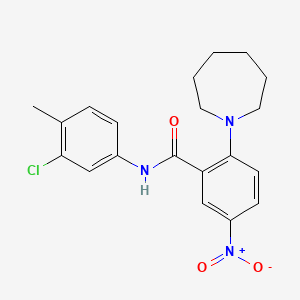
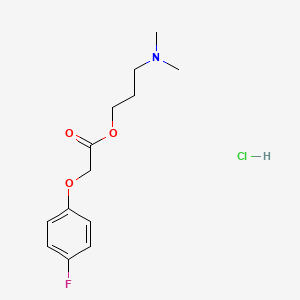

![2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B4017737.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B4017744.png)
![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4017748.png)
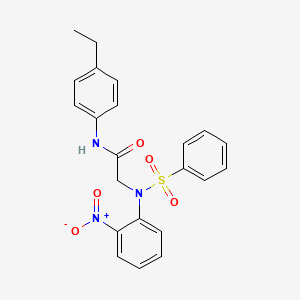
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017757.png)